![molecular formula C26H21FN4O3 B2783805 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 379266-50-9](/img/new.no-structure.jpg)
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol is an organic compound exhibiting unique chemical properties and promising applications across multiple scientific disciplines. It belongs to a class of compounds characterized by the presence of pyrazole and phenol functional groups, which can influence its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol involves several steps. A common route is the condensation of a 2-fluorophenol derivative with a pyrazole intermediate under catalytic conditions. The methyl group is typically introduced via a Friedel-Crafts acylation or alkylation step. The final step involves linking the two pyrazole rings through a phenol bridge using a suitable coupling agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Reaction temperatures often range between 80°C and 150°C, with solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods:
In industrial settings, large-scale production relies on optimizing reaction yields and minimizing by-products. Process intensification techniques, such as microwave-assisted synthesis or continuous flow reactors, may be employed to enhance the efficiency of the synthesis. Green chemistry principles, like using bio-based solvents and recycling catalysts, are increasingly adopted to reduce environmental impact.
化学反応の分析
Types of Reactions:
The compound undergoes a variety of chemical reactions, including:
Oxidation: Catalysts such as manganese dioxide (MnO2) or chromium trioxide (CrO3) can oxidize the phenol group to a quinone.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the pyrazole ring.
Substitution: Halogenation and nitration reactions can occur on the phenyl and pyrazole rings, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions:
For oxidation: MnO2 in acetonitrile at room temperature.
For reduction: NaBH4 in ethanol under mild heating.
For substitution: Br2 in dichloromethane (DCM) at low temperatures.
Major Products: These reactions yield oxidized quinone derivatives, reduced pyrazole derivatives, and substituted halogenated or nitrated products.
科学的研究の応用
As a precursor in the synthesis of complex molecules and heterocyclic compounds.
In developing new ligands for coordination chemistry.
Used in biochemical assays to study protein-ligand interactions.
Investigated for anti-inflammatory and anticancer properties.
Explored as a lead compound in drug discovery for its ability to interact with biological targets.
Utilized in the production of specialty chemicals and pharmaceuticals.
Applications in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which the compound exerts its effects involves binding to specific molecular targets. The phenol and pyrazole groups are key functional sites that interact with proteins, enzymes, or receptors. For instance, the fluorophenoxy group can form hydrogen bonds or hydrophobic interactions with amino acids in enzyme active sites, inhibiting their activity. Pathways involved often include signal transduction, enzymatic catalysis, and gene expression modulation.
類似化合物との比較
Similar Compounds:
2-[4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
2-[4-(2-methylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
While similar in structure, the presence of different substituents (like chlorine or methyl groups) can significantly affect their chemical reactivity and biological activity.
The unique fluorophenoxy group in our compound imparts specific electronic properties that can enhance its affinity for certain biological targets, making it distinct.
That wraps up the article! Let me know if there are any other specifics you need.
特性
CAS番号 |
379266-50-9 |
|---|---|
分子式 |
C26H21FN4O3 |
分子量 |
456.477 |
IUPAC名 |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol |
InChI |
InChI=1S/C26H21FN4O3/c1-17-26(34-24-10-6-5-9-22(24)27)25(30-29-17)21-12-11-20(13-23(21)32)33-16-18-14-28-31(15-18)19-7-3-2-4-8-19/h2-15,32H,16H2,1H3,(H,29,30) |
InChIキー |
JOBLXLLJPQRWAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)
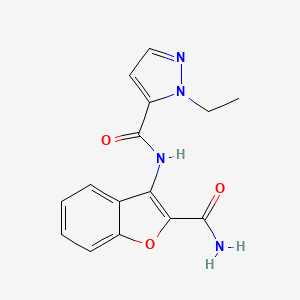

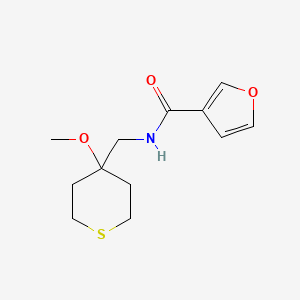
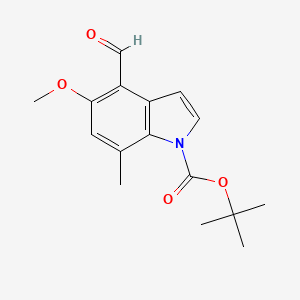
![8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)
![2-[(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2783738.png)
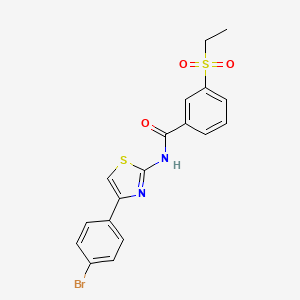
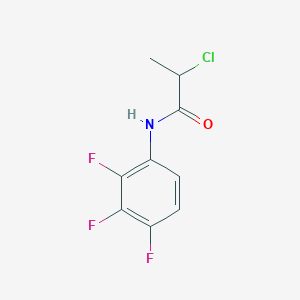
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
![3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2783743.png)
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2783744.png)
